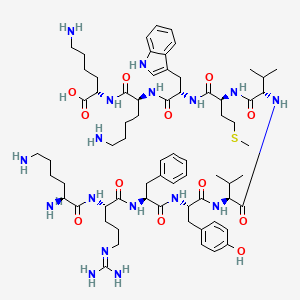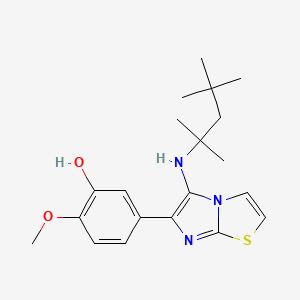
Angiotensin II human, FAM-labeled
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angiotensin II human, FAM-labeled, is a fluorescently labeled peptide derived from angiotensin II. This compound is used extensively in research due to its ability to bind to specific receptors and its fluorescent properties, which allow for easy tracking and visualization in various biological assays .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human, FAM-labeled, involves the conjugation of the angiotensin II peptide with a fluorescent dye, carboxyfluorescein (FAM). The peptide sequence for angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The FAM dye is attached to the N-terminal of the peptide through a series of coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. After the peptide synthesis, the FAM dye is conjugated, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
化学反应分析
Types of Reactions: Angiotensin II human, FAM-labeled, primarily undergoes substitution reactions during its synthesis. The peptide bond formation between the amino acids and the conjugation of the FAM dye are key substitution reactions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to slightly elevated temperatures (25-40°C)
Major Products: The major product of these reactions is the FAM-labeled angiotensin II peptide, which is then purified to remove any unreacted starting materials and by-products .
科学研究应用
Angiotensin II human, FAM-labeled, has a wide range of applications in scientific research:
Cardiovascular Research: Used to study the effects of angiotensin II on blood pressure regulation and cardiovascular function.
Cell Signaling: Helps in understanding the signaling pathways involving angiotensin II receptors, particularly in the renin-angiotensin system (RAS).
Apoptosis and Fibrosis: Investigates the role of angiotensin II in cell proliferation, fibrosis, and apoptosis.
Fluorescent Imaging: Utilized in various imaging techniques to track the binding and movement of angiotensin II in biological systems.
作用机制
Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II receptor type 1 (AT1). This binding activates G-protein-coupled receptor pathways, leading to the phosphorylation of myosin and subsequent smooth muscle contraction, resulting in vasoconstriction. Additionally, angiotensin II influences cell proliferation, fibrosis, and apoptosis through various signaling cascades .
相似化合物的比较
Angiotensin I: Precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).
Angiotensin III: Another active peptide in the RAS, with similar but less potent effects compared to angiotensin II.
Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions.
Uniqueness: Angiotensin II human, FAM-labeled, is unique due to its fluorescent labeling, which allows for real-time tracking and visualization in research applications. This property makes it particularly valuable in studies requiring precise localization and quantification of angiotensin II interactions .
属性
分子式 |
C71H81N13O18 |
|---|---|
分子量 |
1404.5 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H81N13O18/c1-5-37(4)59(66(96)80-52(30-41-34-74-35-76-41)67(97)84-26-10-14-54(84)64(94)81-53(68(98)99)28-38-11-7-6-8-12-38)83-63(93)50(27-39-15-18-42(85)19-16-39)79-65(95)58(36(2)3)82-61(91)49(13-9-25-75-70(72)73)77-62(92)51(33-57(88)89)78-60(90)40-17-22-46-45(29-40)69(100)102-71(46)47-23-20-43(86)31-55(47)101-56-32-44(87)21-24-48(56)71/h6-8,11-12,15-24,29,31-32,34-37,49-54,58-59,85-87H,5,9-10,13-14,25-28,30,33H2,1-4H3,(H,74,76)(H,77,92)(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,91)(H,83,93)(H,88,89)(H,98,99)(H4,72,73,75)/t37-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |
InChI 键 |
DPCSECZBQFFZOH-WIDNDGSMSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


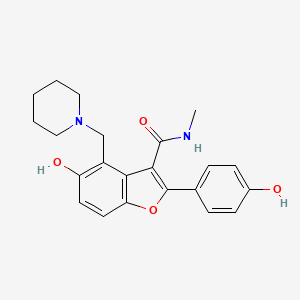

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
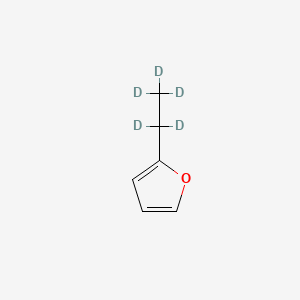
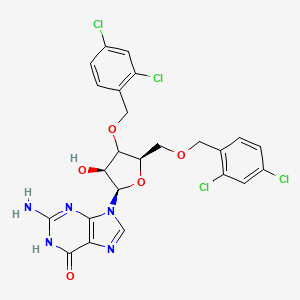
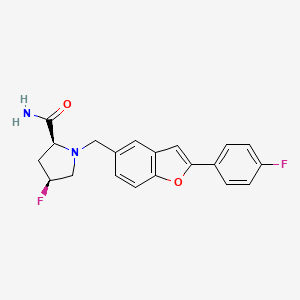
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
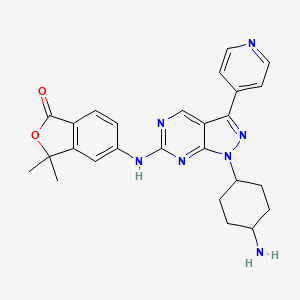
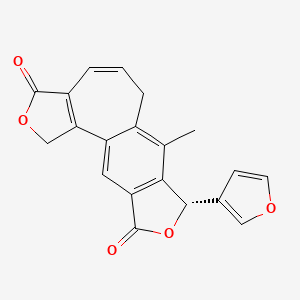
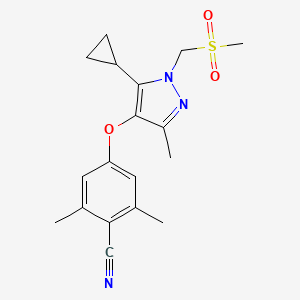

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
